4-(4-Chloro-phenylsulfamoyl)-benzoic acid

ERAP2 inhibition aminopeptidase immuno-oncology

Choose 4-(4-Chloro-phenylsulfamoyl)-benzoic acid (CAS 199181-50-5) for its validated performance as an ERAP2 uncompetitive inhibitor (IC50 2200 nM, Ki 1200 nM). This para-substituted sulfamoylbenzoic acid scaffold is critical for SAR: dechlorination causes >160-fold potency loss, and regioisomers differ >4.5-fold in activity. Its lack of ERAP1 activation ensures phenotype specificity. Supplied at ≥97% purity with full analytical characterization, it minimizes false positives in screening. Ideal for medicinal chemistry, chemical probe development, and focused aminopeptidase libraries.

Molecular Formula C13H10ClNO4S
Molecular Weight 311.74
CAS No. 199181-50-5
Cat. No. B2459121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-phenylsulfamoyl)-benzoic acid
CAS199181-50-5
Molecular FormulaC13H10ClNO4S
Molecular Weight311.74
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17)
InChIKeyXCJFUMVQXOEQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-phenylsulfamoyl)-benzoic acid (CAS 199181-50-5): Procurement-Grade Sulfamoylbenzoic Acid Building Block for Targeted Synthesis and Assay Development


4-(4-Chloro-phenylsulfamoyl)-benzoic acid (CAS 199181-50-5) is a para-substituted sulfamoylbenzoic acid derivative with the molecular formula C13H10ClNO4S and a molecular weight of 311.74 g/mol [1]. It features a 4-chlorophenyl group linked via a sulfonamide bridge to a benzoic acid core, a scaffold utilized in the design of enzyme inhibitors and chemical probes [2]. This compound is commercially available as a high-purity research chemical (typically ≥95-97% purity), suitable as a validated building block for medicinal chemistry and chemical biology applications .

Why 4-(4-Chloro-phenylsulfamoyl)-benzoic acid (CAS 199181-50-5) Cannot Be Substituted with Generic Analogs in Research and Development


Despite identical molecular formulas, sulfamoylbenzoic acid regioisomers and substituent variants exhibit profound differences in target engagement, inhibitory potency, and binding modes that preclude simple interchange [1]. For instance, the position of the sulfamoyl group (para vs. meta) on the benzoic acid ring, and the presence of the 4-chloro substituent, critically influence molecular recognition in enzyme active sites and allosteric pockets [2]. Substituting this compound with a non-chlorinated analog or a different regioisomer risks invalidating established structure-activity relationships (SAR), leading to false negatives in screening campaigns or irreproducible results in assay development . The quantitative evidence below substantiates these differential properties.

Quantitative Differentiation Guide for 4-(4-Chloro-phenylsulfamoyl)-benzoic acid (CAS 199181-50-5) Against Closest Analogs


ERAP2 Inhibition Potency: Superior Activity of 4-Chloro-Para Substitution vs. Meta Analog

The 4-chloro-para substituted compound demonstrates markedly greater inhibition of ERAP2 compared to its meta-substituted regioisomer. While the target compound exhibits an IC50 of 2200 nM against human recombinant ERAP2, the meta-substituted analog shows no significant inhibitory activity (IC50 > 10,000 nM) under identical assay conditions [1]. This differential activity is attributed to the specific binding mode enabled by the para orientation of the sulfamoyl group, which positions the chloro-substituent favorably within the enzyme's active site [2]. The lack of activity in the meta analog confirms the critical nature of the substitution pattern.

ERAP2 inhibition aminopeptidase immuno-oncology SAR

Impact of Chloro-Substituent on ERAP2 Affinity: Quantitative Loss of Activity Upon Dechlorination

The 4-chloro substituent is essential for ERAP2 affinity. A direct comparison with the non-chlorinated analog reveals a stark difference in potency. The target compound exhibits a Ki of 1200 nM against ERAP2 [1]. In contrast, the non-chlorinated analog, 4-(phenylsulfamoyl)benzoic acid (CAS 6314-72-3), has been reported with an IC50 of 200,000 nM (200 µM) against ERAP2 [2]. This represents a dramatic >160-fold decrease in potency upon removal of the chloro group.

ERAP2 binding halogen substitution structure-activity relationship medicinal chemistry

Molecular Recognition Specificity: Distinct Binding Mode of 4-Chloro-Para Substitution Enables Uncompetitive ERAP2 Inhibition

The 4-chloro-para substituted scaffold binds to ERAP2 with a unique uncompetitive inhibition mechanism, distinct from active-site directed inhibitors [1]. While this specific compound has not been co-crystallized, closely related phenylsulfamoyl benzoic acid derivatives (e.g., compound 61) bind near the catalytic center but at a distinct allosteric site, inhibiting by an uncompetitive mechanism [1]. The presence and position of the chloro substituent are critical for this binding mode; regioisomers lacking the para-chloro group fail to achieve this specific interaction [2].

allosteric inhibition enzyme mechanism crystallography binding mode

Regioisomer Impact on ERAP1 Activation: 4-Chloro-Para Substitution Prevents Undesired Activation

The para-substituted 4-chloro derivative does not activate ERAP1, unlike certain meta-substituted phenylsulfamoyl benzoic acid regioisomers. For example, the 5-trifluoromethyl regioisomer of compound 61 (a meta-substituted analog) activates ERAP1 substrate hydrolysis [1]. In contrast, the para-substituted 4-chloro scaffold maintains selectivity, inhibiting ERAP2 without activating ERAP1 [2]. This differential behavior is critical for developing ERAP2-selective probes and avoiding confounding effects in cellular assays.

ERAP1 modulation regioisomer specificity allosteric regulation selectivity

Procurement-Ready Analytical Specifications: Certified Purity and Identity for Reproducible Research

4-(4-Chloro-phenylsulfamoyl)-benzoic acid is commercially available with documented purity specifications (≥95% or ≥97%) and full analytical characterization including NMR, HPLC, and GC [REFS-1, REFS-2]. In contrast, many close analogs are only available as custom synthesis products or with lower purity grades, increasing the risk of introducing impurities that confound biological assays. The availability of batch-specific Certificates of Analysis (CoA) ensures lot-to-lot consistency, a critical factor for reproducible SAR studies and assay development .

chemical procurement analytical quality control reproducibility building block

High-Impact Application Scenarios for 4-(4-Chloro-phenylsulfamoyl)-benzoic acid (CAS 199181-50-5) Based on Quantitative Differentiation


ERAP2 Inhibitor Screening and Assay Development

Use 4-(4-Chloro-phenylsulfamoyl)-benzoic acid as a validated control compound in ERAP2 enzymatic assays. Its defined IC50 of 2200 nM and Ki of 1200 nM provide a reliable benchmark for assay quality control and for benchmarking novel inhibitors [1]. The compound's uncompetitive inhibition mechanism also serves as a useful tool to probe allosteric regulation of ERAP2 [2].

Structure-Activity Relationship (SAR) Studies for Immuno-Oncology Targets

Employ this compound as a key building block in SAR campaigns aimed at developing ERAP2-selective inhibitors for cancer immunotherapy. The quantitative data showing a >160-fold loss in potency upon dechlorination and >4.5-fold difference between regioisomers highlight the critical nature of the 4-chloro-para substitution [REFS-1, REFS-3]. These insights guide medicinal chemistry efforts to optimize potency and selectivity.

Chemical Probe Development for ERAP2-Mediated Peptide Processing

Utilize this scaffold to develop chemical probes for dissecting ERAP2's role in antigen processing and MHC class I presentation. The compound's lack of ERAP1 activation, in contrast to meta-substituted regioisomers, ensures that observed phenotypic effects can be attributed specifically to ERAP2 inhibition, reducing confounding variables in cellular studies [2].

High-Throughput Screening (HTS) Library Enrichment

Include 4-(4-Chloro-phenylsulfamoyl)-benzoic acid in focused screening libraries for ERAP2 and related aminopeptidases. Its defined purity (≥95-97%) and availability with full analytical characterization minimize false positives due to impurities, increasing the efficiency of hit identification campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chloro-phenylsulfamoyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.